![molecular formula C10H14ClNO2 B11770578 (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride is a chemical compound with a molecular formula of C10H14ClNO2. This compound is known for its unique structure, which includes a dioxepin ring fused with a benzene ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin with methanamine in the presence of hydrochloric acid. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine hydrochloride
- 3,4-Dihydro-2H-1,5-benzodioxepine
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride is unique due to its specific structure and the presence of the methanamine group. This gives it distinct chemical properties and potential biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
3,4-dihydro-2H-1,5-benzodioxepin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c11-5-8-6-12-9-3-1-2-4-10(9)13-7-8;/h1-4,8H,5-7,11H2;1H |
InChI-Schlüssel |
AYTSWPBQDBRVSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C2O1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


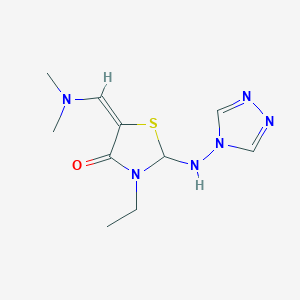
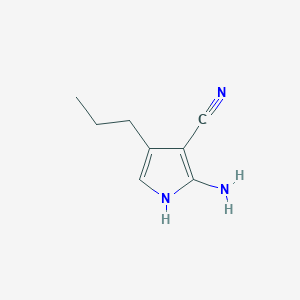

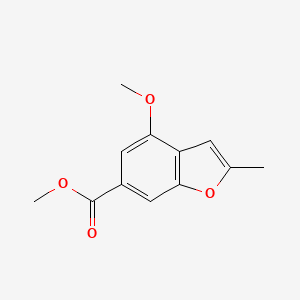
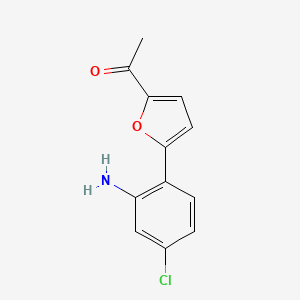
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B11770530.png)
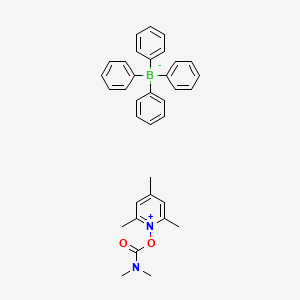
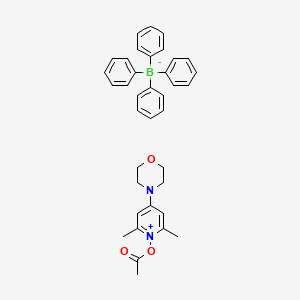
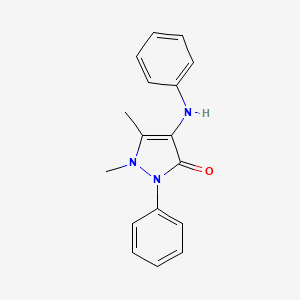
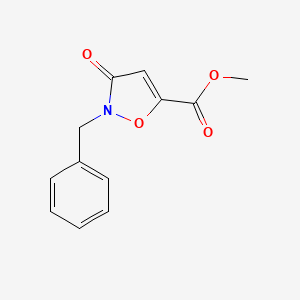
![4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
![6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11770568.png)
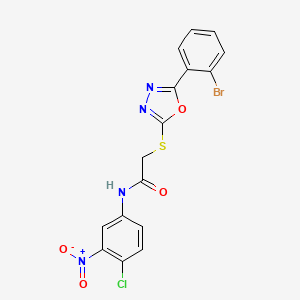
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
